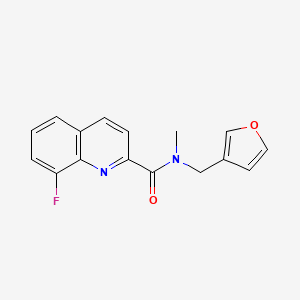

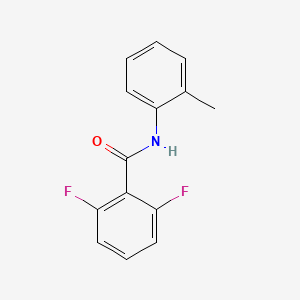

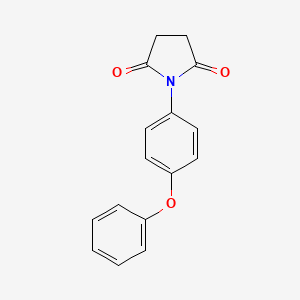

2,6-difluoro-N-(2-methylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(2-methylphenyl)benzamide is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This detailed analysis provides insights into its synthesis, molecular structure, chemical reactions and properties, as well as its physical and chemical properties, excluding its drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a compound related to 2,6-difluoro-N-(2-methylphenyl)benzamide, involved 9 steps starting from 2,6-difluorobenzoic acid and yielded an overall chemical yield of 1%. This synthesis pathway highlights the complexity and challenges in synthesizing fluorinated benzamides (Wang et al., 2013).

Molecular Structure Analysis

The molecular structure of benzamides, closely related to 2,6-difluoro-N-(2-methylphenyl)benzamide, has been studied through various techniques. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction, indicating crystallization in a triclinic system. DFT calculations provided insights into the molecular geometry, electronic properties, and chemical reactivity, suggesting similar analytical approaches could elucidate the structure of 2,6-difluoro-N-(2-methylphenyl)benzamide (Demir et al., 2015).

Chemical Reactions and Properties

Fluorinated benzamides, like 2,6-difluoro-N-(2-methylphenyl)benzamide, often undergo unique chemical reactions due to the presence of fluorine atoms. Experimental and theoretical studies on the coupling of benzamides with 2,2-difluorovinyl tosylate for the synthesis of fluorinated heterocycles highlight the reactive nature and potential synthetic utility of such compounds (Wu et al., 2017).

Physical Properties Analysis

While specific data on 2,6-difluoro-N-(2-methylphenyl)benzamide is not readily available, studies on related fluorinated polyimides offer insights into the physical properties one might expect. These compounds are known for their low water absorption rates, low dielectric constants, and high thermal stability, which are desirable features in materials science applications (Banerjee et al., 2003).

Chemical Properties Analysis

The chemical properties of fluorinated benzamides can be complex, as demonstrated by the diverse synthesis routes and reactions they undergo. For example, studies on the synthesis of fluorinated polyimides derived from novel diamine monomers highlight the solubility, optical transparency, and mechanical properties influenced by fluorine atoms in the chemical structure (Chen et al., 2020).

Scientific Research Applications

Antipathogenic Activity

- Research on thiourea derivatives related to benzamides has demonstrated significant antimicrobial and antibiofilm properties against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. The presence of fluorine atoms in the molecular structure enhances interaction with bacterial cells, suggesting potential applications in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Medicinal Chemistry and Synthesis

- Fluorination of organic compounds, including benzamides, has been crucial in medicinal chemistry for enhancing the bioactivity, stability, and membrane permeability of pharmaceutical agents. For instance, ortho-fluorination of triflamide-protected benzylamines catalyzed by Pd(OTf)2 in the presence of NMP has shown broad applicability in drug synthesis, indicating that similar methodologies could be applied to synthesize derivatives of "2,6-difluoro-N-(2-methylphenyl)benzamide" for pharmaceutical applications (Wang, Mei, & Yu, 2009).

Structural Analysis and Antioxidant Activity

- The structural analysis of benzamide derivatives using X-ray diffraction and DFT calculations has been utilized to understand their molecular geometry, electronic properties, and potential antioxidant activities. This approach could be employed to investigate the structural characteristics and chemical reactivity of "2,6-difluoro-N-(2-methylphenyl)benzamide," potentially revealing novel applications in antioxidant therapies or materials science (Demir et al., 2015).

Imaging and Diagnostic Applications

- Benzamide derivatives have been explored for their binding affinity to specific biological targets, such as amyloid deposits in Alzheimer's disease, suggesting that fluorinated benzamide compounds might serve as potential agents for diagnostic imaging or therapeutic interventions in neurodegenerative disorders (Klunk et al., 2003).

Histone Deacetylase Inhibition

- N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an isotype-selective histone deacetylase (HDAC) inhibitor, illustrates the therapeutic potential of benzamide derivatives in cancer treatment by modulating gene expression through epigenetic mechanisms. This highlights a possible research direction for "2,6-difluoro-N-(2-methylphenyl)benzamide" in cancer research or epigenetic studies (Zhou et al., 2008).

properties

IUPAC Name |

2,6-difluoro-N-(2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO/c1-9-5-2-3-8-12(9)17-14(18)13-10(15)6-4-7-11(13)16/h2-8H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSDXDGGKUMCGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-(2-methylphenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-acetyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5543189.png)

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543215.png)

![N-[2-(2-chloro-6-fluorophenyl)ethyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5543225.png)

![methyl 5-chloro-2-methoxy-4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5543232.png)

![9-(3-morpholinylacetyl)-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5543234.png)

![N-[(2,5-dioxo-1-pyrrolidinyl)methyl]-N-phenyl-2-furamide](/img/structure/B5543235.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5543245.png)

![1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B5543258.png)

![5-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5543274.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol](/img/structure/B5543278.png)